molecular formula C15H13NO6S B5844164 4-[(3-Methoxycarbonylphenyl)sulfonylamino]benzoic acid

4-[(3-Methoxycarbonylphenyl)sulfonylamino]benzoic acid

Cat. No.: B5844164
M. Wt: 335.3 g/mol
InChI Key: MWGRQKAPWZKARA-UHFFFAOYSA-N
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Description

4-[(3-Methoxycarbonylphenyl)sulfonylamino]benzoic acid is an organic compound with a complex structure that includes both sulfonyl and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxycarbonylphenyl)sulfonylamino]benzoic acid typically involves multiple steps. One common method includes the reaction of 3-methoxycarbonylphenylsulfonyl chloride with 4-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxycarbonylphenyl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-[(3-Methoxycarbonylphenyl)sulfonylamino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxycarbonylphenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

4-[(3-Methoxycarbonylphenyl)sulfonylamino]benzoic acid is unique due to its combination of sulfonyl and carboxyl functional groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

4-[(3-methoxycarbonylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S/c1-22-15(19)11-3-2-4-13(9-11)23(20,21)16-12-7-5-10(6-8-12)14(17)18/h2-9,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGRQKAPWZKARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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